3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide;methanesulfonic acid
Description
Introduction and Historical Context
This compound represents a structurally complex pyrazine-carboxamide derivative with a multifunctional substituent profile. Its synthesis and characterization reflect advancements in medicinal chemistry targeting specific biological pathways, particularly epithelial sodium channel modulation for respiratory disorders. Below is a systematic analysis of its classification, development trajectory, and scientific significance.
Classification in Pyrazine-Carboxamide Chemistry
Pyrazine-carboxamides are heterocyclic compounds featuring a pyrazine ring (1,4-diazine) with a carboxamide group attached to one of the nitrogen atoms. The core structure of this compound includes:
- Pyrazine ring at positions 1 and 4 with substitutions at positions 2, 3, 5, and 6.
- Carboxamide group at position 2, forming a carbamimidoyl (guanidine-like) linkage to a butyl chain.
- Chlorine substitution at position 6 and amino groups at positions 3 and 5.
- Methanesulfonic acid counterion , stabilizing the cationic guanidine moiety.
Key Substituents and Functional Groups
This classification places it within the 1,4-diazine-carboxamide family, distinct from simpler derivatives like pyrazinamide (used in tuberculosis treatment).
Development Timeline of Pyrazine Derivatives
The evolution of pyrazine-based therapeutics spans over a century, with key milestones:
The target compound’s synthesis aligns with recent trends in creating co-crystals and prodrugs to optimize pharmacokinetics.
Position in Heterocyclic Chemistry Taxonomy
This compound belongs to the broader class of 1,4-diazine derivatives , a subset of aromatic heterocycles. Its structural hierarchy is as follows:
- 1,4-Diazine : Pyrazine core with alternating single/double bonds.
- Pyrazine-2-carboxamide : Carboxamide substitution at position 2.
- Substituted guanidine : Carbamimidoyl linkage to a butyl chain with dihydroxypropoxyphenyl group.
Comparative Analysis with Related Compounds
The inclusion of a methanesulfonic acid counterion distinguishes it from neutral pyrazine-carboxamides, enhancing solubility in aqueous environments.
Significance in Guanidine-Containing Compounds Research
The carbamimidoyl group in this compound represents a substituted guanidine , a motif critical in bioactivity modulation.
Role of Guanidine in Biological Interactions
- Electrostatic interactions : The protonated guanidine nitrogen enhances binding to anionic sites in proteins.
- Hydrogen bonding : Peripheral amino groups facilitate multiple hydrogen bonds with nucleophilic residues.
- Membrane permeability : The butyl-dihydroxypropoxyphenyl chain balances lipophilicity and hydrophilicity.
Comparative Bioactivity of Guanidine Derivatives
The compound’s design leverages guanidine’s versatility while addressing solubility challenges through the methanesulfonate salt form.
Properties
IUPAC Name |
3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN7O4.CH4O3S/c20-15-17(22)26-16(21)14(25-15)18(30)27-19(23)24-8-2-1-3-11-4-6-13(7-5-11)31-10-12(29)9-28;1-5(2,3)4/h4-7,12,28-29H,1-3,8-10H2,(H4,21,22,26)(H3,23,24,27,30);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOATBKPEFZNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587879-54-7 | |
| Record name | 552-02 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0587879547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Diamino-6-chloro-N-(N-{4-[4-(2,3-dihydroxypropoxy)phenyl]butyl}carbamimidoyl)pyrazine-2-carboxamide methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GS-9411 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81U49K9009 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-6-chloro-N-[N’-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide involves multiple steps, starting from basic organic compounds. The process typically includes the following steps:
Formation of the pyrazine ring: This involves the reaction of appropriate diamines with chlorinated precursors under controlled conditions.
Attachment of the side chains: The phenyl and butyl groups are introduced through nucleophilic substitution reactions.
Final modifications: The dihydroxypropoxy group is added through etherification reactions, and the methanesulfonic acid is introduced to form the final salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Purification steps: Including crystallization and chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
3,5-diamino-6-chloro-N-[N’-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro and amino groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols for substitution reactions
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different pharmacological properties .
Scientific Research Applications
Therapeutic Uses
- Sodium Channel Blockers : The compound has been identified as a sodium channel blocker, which is beneficial in treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma. It can help alleviate reversible or irreversible airway obstruction by modulating ion channels involved in airway epithelial function .
- Mucociliary Clearance Enhancement : Research indicates that this compound improves mucociliary clearance by blocking epithelial sodium channels (ENaC), thereby expanding airway surface liquid (ASL). This action can enhance respiratory function in patients with airway diseases .
Safety Profile
The compound exhibits several hazard statements under GHS classification, including warnings for harmful effects if ingested or inhaled. Precautionary measures are recommended to minimize exposure risks .
Treatment of Airway Obstruction
A study published in PubMed highlighted the efficacy of sodium channel blockers, including the subject compound, in managing airway obstructions. The findings demonstrated significant improvements in lung function and patient quality of life when administered to individuals with chronic respiratory conditions .
Pharmacological Investigations
In a pharmacological study conducted at Johns Hopkins University, researchers explored the interactions of the compound with various ion channels. The results indicated that the compound effectively modulated ENaC activity, leading to enhanced mucociliary clearance and improved respiratory health outcomes in preclinical models .
Development of Novel Therapeutics
Patent literature documents the synthesis of derivatives of this compound aimed at enhancing its therapeutic efficacy against respiratory diseases. These derivatives maintain the core structure while introducing modifications that improve bioavailability and reduce side effects .
Mechanism of Action
The compound exerts its effects primarily by blocking sodium channels. This action helps in reducing sodium absorption in epithelial cells, leading to increased hydration of mucosal surfaces. The molecular targets include epithelial sodium channels (ENaC), and the pathways involved are related to sodium transport and cellular hydration mechanisms .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Differences and Implications
A. Side Chain Modifications
- This design balances ENaC affinity and pharmacokinetics .
- Patent Derivative (4-Phenylbutyl) : Replacing dihydroxypropoxy with a phenyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility—a limitation addressed in the target compound via mesylate salt formation .
B. Pharmacological Activity
C. Therapeutic Versatility
- While all compounds target sodium channels, the target compound and patent derivatives are explicitly optimized for mucosal hydration in CF/COPD. In contrast, Example 6 () lacks explicit ENaC data, though its structural features align with channel-blocking pharmacophores .
Biological Activity
3,5-Diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide, commonly referred to by its IUPAC name, is a complex chemical compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazine core with multiple functional groups that enhance its biological activity. Its structural complexity allows for interactions with various biological targets, making it a candidate for treating respiratory diseases and other conditions.
The biological activity of 3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide is primarily attributed to its role as a peroxisome proliferator-activated receptor (PPAR) agonist . PPARs are nuclear receptor proteins that regulate gene expression involved in glucose and lipid metabolism, inflammation, and cell differentiation.
Key Mechanisms:
- Mucosal Hydration : The compound promotes hydration of mucosal surfaces, which is crucial in treating diseases like chronic obstructive pulmonary disease (COPD) and asthma by enhancing mucociliary clearance .
- Epithelial Sodium Channel (ENaC) Modulation : Research indicates that it may influence ENaC activity, thereby affecting airway surface liquid height and improving mucociliary function .
Therapeutic Applications
The compound has shown promise in various therapeutic areas:
-
Respiratory Diseases : It is being investigated for its efficacy in treating conditions such as:
- Chronic Obstructive Pulmonary Disease (COPD)
- Asthma
- Cystic Fibrosis
- Bronchiectasis
- Anti-inflammatory Effects : The modulation of PPARs may also confer anti-inflammatory properties, beneficial in managing chronic inflammatory conditions.
Research Findings and Case Studies
Several studies have investigated the pharmacological properties of this compound:
- A study published in PubMed demonstrated the compound's effectiveness in enhancing mucociliary clearance in animal models. The results indicated significant improvements in airway hydration and mucosal defense mechanisms following treatment with the compound .
- Another investigation evaluated the compound's impact on ENaC activity using Xenopus oocytes and canine bronchial epithelial cells. The results showed that the compound effectively blocked ENaC, leading to increased airway surface liquid height under both isotonic and hypertonic conditions .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide?
- Methodology : Utilize coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxylic acid intermediates, followed by carbamimidoylation. For example, coupling pyrazine-2-carboxamide derivatives with substituted phenylbutyl amines in tetrahydrofuran (THF) with a base such as DIPEA (N,N-diisopropylethylamine) can yield the target compound . Cyclization reactions under reflux with sodium ethoxide (as in ) may also be applied to stabilize the pyrazine core.
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., NH, CN, CO) via characteristic absorptions (e.g., NH stretches at ~3,400 cm⁻¹, CN at ~2,200 cm⁻¹) .
- NMR : Use - and -NMR to confirm regiochemistry and substituent positions. For instance, aromatic protons in DMSO-d6 typically appear between δ 6.5–8.0 ppm, while methyl groups resonate at δ ~2.2–2.4 ppm .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., m/z 428.3 [M+H]⁺ for related pyrazine-carboxamide derivatives) .
Q. How can researchers assess the compound’s stability under varying pH and solvent conditions?
- Methodology : Conduct accelerated stability studies using HPLC to monitor degradation products. For example, store solutions in buffers (pH 1–13) at 40°C for 14 days and compare peak purity against fresh samples. Use mobile phases similar to those in (methanol/water with phosphate buffers) for reliable separation .
Advanced Research Questions
Q. What strategies are effective for resolving chiral isomers in this compound?
- Methodology : Employ chiral stationary-phase chromatography (e.g., Chiralpak® OD column) with supercritical fluid chromatography (SFC) conditions: 20% methanol-DMEA (0.2%) in CO2 at 35°C and 100 bar. Retention times (e.g., 1.6 vs. 2.4 minutes for isomers) can confirm enantiomeric separation .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology : Perform molecular docking using software like AutoDock Vina. Input the compound’s 3D structure (derived from crystallographic data, e.g., InChi in ) and target proteins (e.g., enzymes with sulfonamide-binding pockets). Validate predictions with in vitro assays measuring IC50 values .
Q. What experimental design optimizes reaction yields while minimizing byproducts?
- Methodology : Apply factorial design (as in ) to test variables: temperature (25–80°C), solvent polarity (DMF vs. THF), and reagent stoichiometry (1:1 to 1:2). Analyze interactions using ANOVA to identify significant factors. For example, achieved 68% yield via controlled reflux in acetic anhydride/acetic acid .
Q. How should researchers address contradictions in spectral data (e.g., unexpected -NMR shifts)?
- Methodology :
- Step 1 : Confirm sample purity via HPLC (e.g., >95% purity threshold).
- Step 2 : Compare experimental data with computational predictions (e.g., ChemDraw NMR simulations).
- Step 3 : Re-examine reaction conditions for unintended substitutions, as seen in , where identical yields masked structural variations in thiazolo-pyrimidine derivatives .
Q. What structure-activity relationship (SAR) insights can guide derivative synthesis?
- Methodology : Modify substituents (e.g., dihydroxypropoxy groups) and assess bioactivity changes. For example, replace the methanesulfonic acid group with other sulfonamides () and test inhibitory effects on target enzymes. Use QSAR models to correlate logP, polar surface area, and IC50 values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
